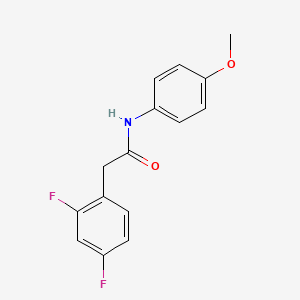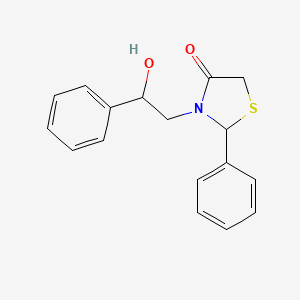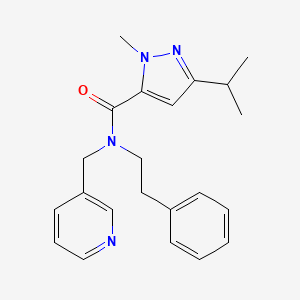![molecular formula C19H24N2O4 B5587675 4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)
4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide" involves sophisticated organic chemistry techniques, such as alkylation, spirocyclization, and acylation. For example, Brubaker and Colley (1986) described the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes via alkylation, highlighting the complexity involved in creating spirocyclic structures (Brubaker & Colley, 1986). Similarly, Shan et al. (2022) reported a tandem synthesis method for 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, demonstrating innovative approaches to synthesizing azaspirodecane derivatives (Shan et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide" has been elucidated through various analytical techniques, including X-ray crystallography. For instance, Konovalova et al. (2014) provided detailed structural analysis through X-ray crystallography for acylation products of enamino tautomers of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones (Konovalova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic compounds like "4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide" showcases a variety of reactions, including oxidative cyclization and ipso-cyclization. For example, Qian et al. (2015) developed a copper-catalyzed oxidative ipso-cyclization for synthesizing 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, demonstrating the compound's potential for diverse chemical transformations (Qian et al., 2015).
Applications De Recherche Scientifique
Benzoxazinoids in Plant Defense and Potential Antimicrobial Applications
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites found in the Poaceae family (e.g., maize, wheat) and some dicots. These compounds play roles in allelopathy and defense against microbiological threats. The antimicrobial activity of benzoxazinoids has been evaluated, showing potential as scaffolds for designing new antimicrobial agents. For instance, synthetic derivatives of 1,4-benzoxazin-3-one have shown potent activity against pathogenic fungi and bacteria, suggesting a pathway for developing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) compounds have gained importance across scientific disciplines due to their simple structure, ease of accessibility, and understanding of their supramolecular self-assembly behavior. BTAs are used in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of benzamide derivatives in scientific research. The adaptable nature of BTAs promises potential in various applications, including drug delivery systems and materials science (Cantekin, de Greef, & Palmans, 2012).
Benzoxaborole Derivatives in Therapeutic Uses
Benzoxaborole derivatives are highlighted for their broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The unique mechanism of action related to the boron atom and the chemical versatility of benzoxaboroles make them a field of interest for pharmaceutical development. Two benzoxaborole derivatives, tavaborole and crisaborole, are clinically used for treating onychomycosis and atopic dermatitis, respectively, with others in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).
Safety and Hazards
Orientations Futures
The compound “4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide” could potentially be of interest in various areas of research, given its complex structure and the presence of several functional groups. Future studies could explore its synthesis, properties, and potential applications in more detail .
Propriétés
IUPAC Name |
4-[3-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)propoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c20-18(24)14-4-6-15(7-5-14)25-11-3-10-21-16(22)12-19(13-17(21)23)8-1-2-9-19/h4-7H,1-3,8-13H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHBCDGAFNKECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCOC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(7,9-Dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)
![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)
![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)


![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)
